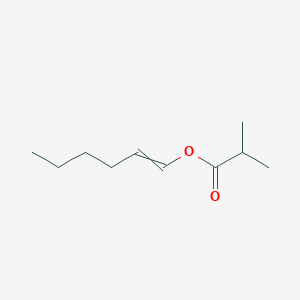
hex-1-enyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-enyl 2-methylpropanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. The structure of this compound consists of a hex-1-enyl group attached to a 2-methylpropanoate group, giving it the molecular formula C10H18O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-enyl 2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of hex-1-enol with 2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Hex-1-enyl 2-methylpropanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester can yield the corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Hex-1-enol and 2-methylpropanoic acid.
Reduction: Hex-1-enol and 2-methylpropanol.
Oxidation: Hex-1-enoic acid and 2-methylpropanoic acid.
Scientific Research Applications
Hex-1-enyl 2-methylpropanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of hex-1-enyl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active alcohol and acid components, which may interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Hexyl 2-methylpropanoate: Similar structure but with a saturated hexyl group instead of the unsaturated hex-1-enyl group.
Ethyl 2-methylpropanoate: Shorter alkyl chain, leading to different physical and chemical properties.
Butyl 2-methylpropanoate: Intermediate chain length, used in similar applications.
Uniqueness
Hex-1-enyl 2-methylpropanoate is unique due to its unsaturated hex-1-enyl group, which imparts distinct chemical reactivity and potential biological activity compared to its saturated counterparts . This unsaturation can influence its interactions in chemical reactions and biological systems, making it a valuable compound for specific applications .
Properties
CAS No. |
196791-41-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
hex-1-enyl 2-methylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
WUEJOVNIQISNHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
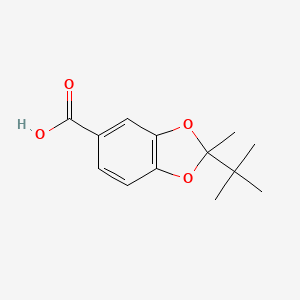
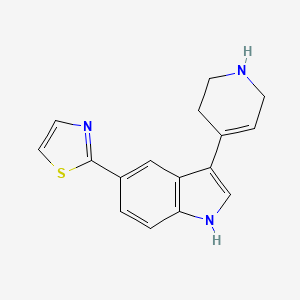
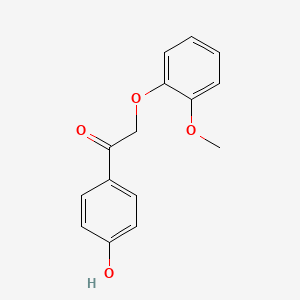
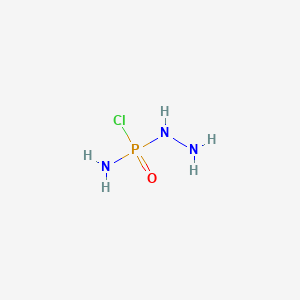
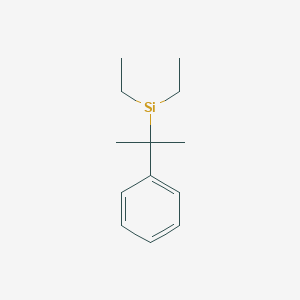
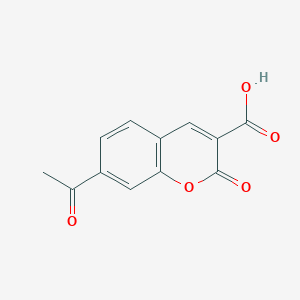
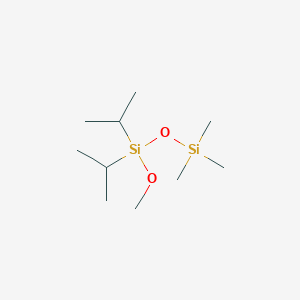
![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
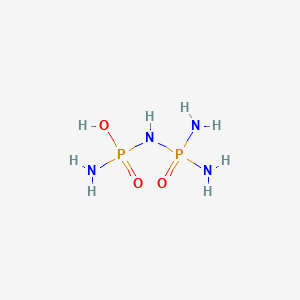
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
